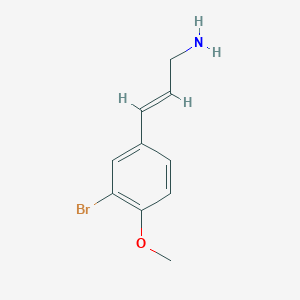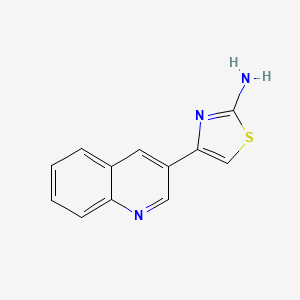
2-Amino-4-(quinolin-3-yl)-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(quinolin-3-yl)-thiazole is a heterocyclic compound that features both a quinoline and a thiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both quinoline and thiazole moieties in its structure imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(quinolin-3-yl)-thiazole typically involves the reaction of quinoline derivatives with thiazole precursors. One common method involves the condensation of 2-aminothiazole with 3-quinolinecarboxaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of renewable resources, are being explored to make the production process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-(quinolin-3-yl)-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinoline-N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Substitution: The amino group in the thiazole ring can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted thiazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, base (e.g., sodium hydroxide), solvent (e.g., dichloromethane).
Major Products
The major products formed from these reactions include quinoline-N-oxide derivatives, reduced quinoline derivatives, and various substituted thiazole derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Amino-4-(quinolin-3-yl)-thiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activity, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Due to its biological activity, it is being investigated for potential use in drug discovery and development, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the synthesis of dyes, pigments, and other materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-Amino-4-(quinolin-3-yl)-thiazole involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the activity of enzymes such as topoisomerases and kinases, leading to the disruption of DNA replication and cell division. The compound can also interact with cellular receptors and ion channels, modulating signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminoquinoline: Lacks the thiazole ring, resulting in different chemical and biological properties.
4-(Quinolin-3-yl)thiazole: Similar structure but lacks the amino group, affecting its reactivity and biological activity.
2-Amino-4-(pyridin-3-yl)thiazole: Contains a pyridine ring instead of a quinoline ring, leading to variations in its chemical behavior and applications.
Uniqueness
2-Amino-4-(quinolin-3-yl)-thiazole is unique due to the presence of both quinoline and thiazole moieties in its structure. This dual functionality imparts distinct chemical reactivity and a broad spectrum of biological activities, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C12H9N3S |
|---|---|
Poids moléculaire |
227.29 g/mol |
Nom IUPAC |
4-quinolin-3-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H9N3S/c13-12-15-11(7-16-12)9-5-8-3-1-2-4-10(8)14-6-9/h1-7H,(H2,13,15) |
Clé InChI |
HIJNLMLIAZAAHH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=N2)C3=CSC(=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


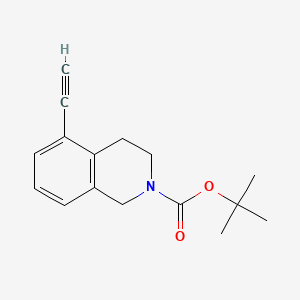

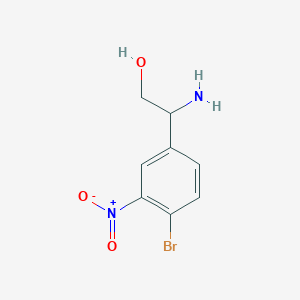

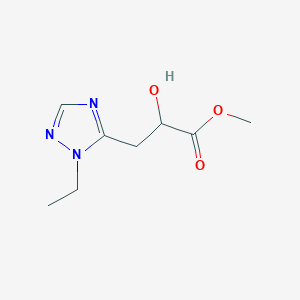

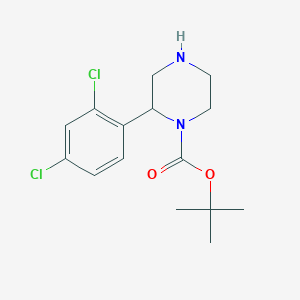

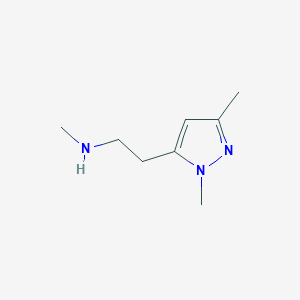
![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-oxopropanoate](/img/structure/B13592394.png)
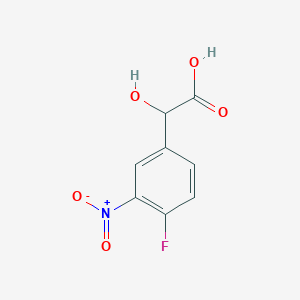
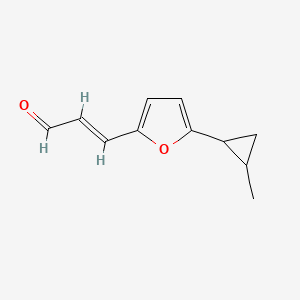
![N-[(naphthalen-1-yl)methyl]-10H-phenothiazine-10-carboxamide](/img/structure/B13592398.png)
